molecular formula C8H4Cl2O2 B3423148 Isophthaloyl dichloride CAS No. 30942-71-3

Isophthaloyl dichloride

Cat. No.: B3423148
CAS No.: 30942-71-3
M. Wt: 203.02 g/mol
InChI Key: FDQSRULYDNDXQB-UHFFFAOYSA-N
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Description

Isophthaloyl dichloride, also known as isophthaloyl chloride, is an organic compound with the chemical formula C₆H₄-1,3-(COCl)₂. It is a derivative of isophthalic acid and is characterized by the presence of two acyl chloride groups attached to a benzene ring. This compound is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthaloyl dichloride is typically synthesized from isophthalic acid through a chlorination reaction. The process involves the reaction of isophthalic acid with phosgene (COCl₂) in the presence of a catalyst such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine. The reaction is carried out in a solvent like dichloroethane, methylbenzene, or chlorobenzene at elevated temperatures .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where isophthalic acid is reacted with phosgene. The reaction mixture is then subjected to distillation to remove any unreacted phosgene and hydrogen chloride gas. The final product is obtained through rectification under reduced pressure, yielding high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isophthaloyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isophthaloyl dichloride has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isophthaloyl dichloride primarily involves its reactivity with nucleophiles such as amines and alcohols. The acyl chloride groups in this compound are highly reactive and readily undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of polyamides and polyesters, where the compound acts as a crosslinking agent, forming strong covalent bonds with the nucleophilic groups in the reactants .

Comparison with Similar Compounds

Isophthaloyl dichloride is often compared with other phthalic acid dichlorides, such as:

    Terephthaloyl Dichloride: Similar in structure but with the acyl chloride groups in the para position.

    Phthaloyl Dichloride: Another isomer with the acyl chloride groups in the ortho position.

Uniqueness: this compound is unique due to its meta configuration, which imparts distinct chemical and physical properties compared to its ortho and para counterparts. This configuration makes it particularly suitable for the synthesis of certain polymers and materials with specific performance characteristics .

Properties

IUPAC Name

benzene-1,3-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H
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InChI Key

FDQSRULYDNDXQB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
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Related CAS

30942-71-3
Record name 1,3-Benzenedicarbonyl dichloride, homopolymer
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DSSTOX Substance ID

DTXSID3026641
Record name 1,3-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline]
Record name 1,3-Benzenedicarbonyl dichloride
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Record name Isophthaloyl dichloride
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Boiling Point

276 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Flash Point

356 °F OC
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Solubility

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Density

1.3880 @ 17 °C/4 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Color/Form

CRYSTALLINE SOLID, PRISMS FROM ETHER

CAS No.

99-63-8
Record name Isophthaloyl chloride
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Record name ISOPHTHALOYL CHLORIDE
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Melting Point

43-44 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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